molecular formula C12H15N3 B021527 N,N,2,3-Tetramethyl-6-quinoxalinamine CAS No. 109671-46-7

N,N,2,3-Tetramethyl-6-quinoxalinamine

Cat. No.: B021527
CAS No.: 109671-46-7
M. Wt: 201.27 g/mol
InChI Key: UTCTZGFLUQMBFX-UHFFFAOYSA-N
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Description

N,N,2,3-Tetramethyl-6-quinoxalinamine is a substituted quinoxaline derivative characterized by a quinoxaline core (a bicyclic structure comprising two fused benzene and pyrazine rings) with methyl groups at positions 2 and 3, and a dimethylated amine (-N(CH₃)₂) at position 4.

Key features of 2,3-Dimethyl-6-quinoxalinamine (the closest analog in the evidence) include:

  • Molecular Formula: C₁₀H₁₁N₃
  • Molecular Weight: 173.217 g/mol
  • Density: 1.195 g/cm³ . This compound serves as a precursor or intermediate in synthesizing more complex quinoxaline derivatives, such as triazole- or imidazole-fused systems .

Properties

CAS No.

109671-46-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N,N,2,3-tetramethylquinoxalin-6-amine

InChI

InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3

InChI Key

UTCTZGFLUQMBFX-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C

Synonyms

6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis of N,N,2,3-Tetramethyl-6-quinoxalinamine analogs and related compounds:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Applications/Properties References
2,3-Dimethyl-6-quinoxalinamine C₁₀H₁₁N₃ 173.217 2,3-dimethyl, 6-amine Not specified Intermediate for complex synthesis
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine C₁₆H₁₃ClN₃ 282.75 (calc.) 6-chloro, 2-(2,3-dimethylphenyl)amine PTC-mediated synthesis at 100°C Antibacterial activity
N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine C₁₆H₂₀N₆ 296.37 2-triazole, N,N-diethylamine CuAAC reaction Coordination chemistry (e.g., rhenium complexes)

Key Observations:

Electron-Withdrawing Groups: Chloro-substituted derivatives (e.g., compound 3f in ) exhibit antibacterial properties, likely due to increased electrophilicity and membrane interaction . N-Alkylation: N,N-Diethyl substitution (as in ) introduces larger alkyl chains, altering solubility and enabling metal coordination in complexes .

Synthesis Methods: Phase-Transfer Catalysis (PTC): Used for chloro-substituted derivatives, offering high yields under mild conditions . Click Chemistry (CuAAC): Employed for triazole-functionalized quinoxalines, enabling rapid modular synthesis .

Functional Applications: Antibacterial Agents: Chloro and aryl-substituted derivatives show promise in antimicrobial applications .

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